molecular formula C9H13Cl2NS B1432605 2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride CAS No. 115334-99-1

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride

Cat. No. B1432605
M. Wt: 238.18 g/mol
InChI Key: MNOUJZHYPQRWTQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antimicrobial Activity

One study synthesized derivatives related to the core structure of interest, demonstrating antimicrobial properties. For instance, Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes showed notable antimicrobial efficacy (Arora et al., 2013). Similarly, compounds based on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, following esterification and further derivatization, were evaluated for antimicrobial activity, displaying moderate effectiveness against a variety of pathogens (Sah et al., 2014).

Corrosion Inhibition

Amines, including those structurally akin to the compound , have been investigated for their role as corrosion inhibitors. A study on four amine derivatives showed that these compounds, upon adsorption to mild steel surfaces in HCl medium, significantly inhibited corrosion. This inhibition efficiency was enhanced by specific substituents, demonstrating the potential of such molecules in protective coatings (Boughoues et al., 2020).

Synthetic Chemistry Applications

In synthetic chemistry, the compound and its analogs serve as key intermediates for further chemical transformations. For example, derivatives of 4-chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates, which are structurally related, have been utilized as dealkylating agents for tertiary amines, showcasing their utility in modifying amine functionalities (Heidari & Baradarani, 2006). Additionally, other research focused on synthesizing and characterizing new Schiff bases with potential antimicrobial activities, highlighting the versatility of such compounds in drug discovery and development (Bhattacharjee et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOUJZHYPQRWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCSC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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